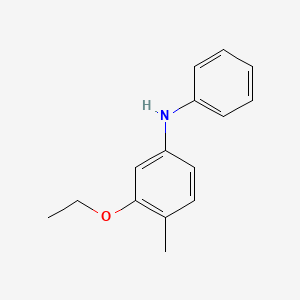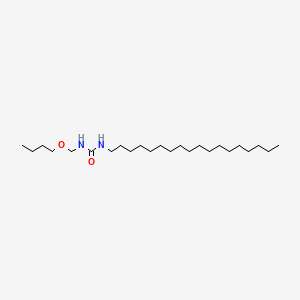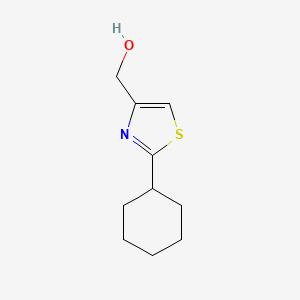
2-cyclohexyl-4-Thiazolemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-4-Thiazolemethanol is a heterocyclic compound featuring a thiazole ring substituted with a cyclohexyl group and a hydroxymethyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the cyclohexyl group enhances the compound’s lipophilicity, potentially increasing its interaction with biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-Thiazolemethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with α-haloketones, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexyl-4-Thiazolemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.
Major Products:
Oxidation: 2-Cyclohexyl-4-thiazolecarboxylic acid.
Reduction: 2-Cyclohexyl-4-dihydrothiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-4-Thiazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-4-Thiazolemethanol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The cyclohexyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The hydroxymethyl group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
2-Phenyl-4-Thiazolemethanol: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Cyclohexyl-4-Thiazolecarboxylic Acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: 2-Cyclohexyl-4-Thiazolemethanol is unique due to its combination of a cyclohexyl group and a hydroxymethyl group on the thiazole ring. This combination enhances its lipophilicity and potential biological activity compared to other thiazole derivatives .
Propiedades
Número CAS |
1448866-08-7 |
|---|---|
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
(2-cyclohexyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h7-8,12H,1-6H2 |
Clave InChI |
JXIPNUGIGXCVDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC(=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


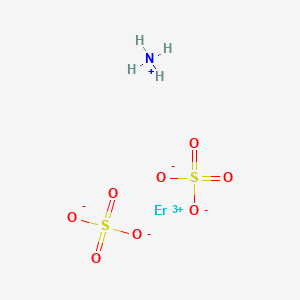
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
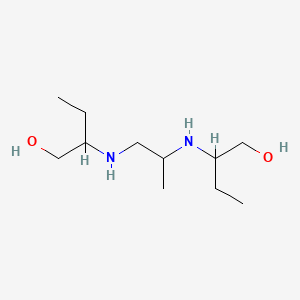
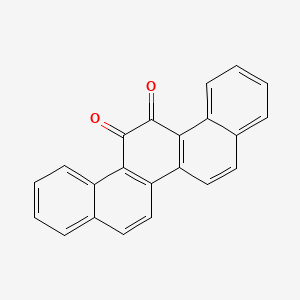


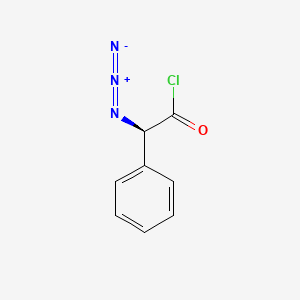

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

